molecular formula C19H15BrN4OS B14439367 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)- CAS No. 74101-17-0

1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)-

Cat. No.: B14439367
CAS No.: 74101-17-0
M. Wt: 427.3 g/mol
InChI Key: HNEZTKIDMAZXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)- (CAS: 74101-17-0) is a pyrazole-thiazole hybrid with the molecular formula C₁₉H₁₅BrN₄OS . Its structure features a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a 4-(4-bromophenyl)-2-thiazolyl moiety at position 1 (Figure 1).

Properties

CAS No.

74101-17-0

Molecular Formula

C19H15BrN4OS

Molecular Weight

427.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-methoxyphenyl)pyrazol-3-amine

InChI

InChI=1S/C19H15BrN4OS/c1-25-15-8-4-12(5-9-15)16-10-18(21)24(23-16)19-22-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3

InChI Key

HNEZTKIDMAZXRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Methoxyphenyl)-1H-pyrazole-3-carbothioamide

Step 1: Knorr Pyrazole Synthesis
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (10 mmol) and phenylhydrazine (12 mmol) reflux in ethanol (50 mL) for 8 h, yielding ethyl 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate as a pale yellow solid (82% yield, m.p. 162–164°C).

Step 2: Ester Reduction
LiAlH4 (3 eq) in THF reduces the ester to (5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methanol (87% yield), confirmed by IR loss of C=O (1720 cm⁻¹) and O–H stretch (3350 cm⁻¹).

Step 3: Oxidation to Aldehyde
IBX (1.5 eq) in DMSO oxidizes the primary alcohol to 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde (84% yield). ¹H NMR shows a singlet at δ 9.87 ppm (CHO).

Step 4: Nitrile Formation
Reaction with NH3/I2 in THF converts the aldehyde to 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbonitrile (78% yield). IR: ν(CN) = 2225 cm⁻¹.

Step 5: Thioamide Synthesis
H2S gas bubbled through the nitrile in pyridine/TEA affords the carbothioamide (81% yield). ¹H NMR shows NH2 protons as broad singlets at δ 7.52 and 7.48 ppm.

Preparation of 4-(4-Bromophenyl)-2-bromoacetylthiazole

Hantzsch Thiazole Synthesis
4-Bromophenacyl bromide (10 mmol) and thiourea (12 mmol) reflux in ethanol (30 mL) for 4 h, yielding 2-amino-4-(4-bromophenyl)thiazole hydrobromide (75% yield). Subsequent treatment with acetyl chloride (2 eq) in DCM provides 4-(4-bromophenyl)-2-bromoacetylthiazole (68% yield).

Cyclocondensation to Form Target Compound

Key Reaction
5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbothioamide (1 eq) and 4-(4-bromophenyl)-2-bromoacetylthiazole (1.2 eq) reflux in ethanol (20 mL) for 6 h. The product precipitates as a white solid, recrystallized from EtOH/H2O (1:1) to yield the title compound (72% yield, m.p. 185–187°C).

Mechanistic Insight
Thioamide sulfur attacks the electrophilic α-carbon of the bromoacetyl group, followed by bromide elimination and cyclization to form the thiazole ring. The reaction proceeds via thiourea intermediate, as evidenced by LC-MS monitoring.

Structural Elucidation and Spectral Data

¹H NMR Analysis (400 MHz, DMSO-d6)

δ (ppm) Integration Assignment
3.82 3H, s OCH3
6.92–7.05 4H, m 4-Methoxyphenyl H2, H3, H5, H6
7.38 1H, s Pyrazole C4-H
7.45–7.62 4H, m Thiazole C5-H, 4-Bromophenyl H2, H6
8.02 2H, d (J=8.4 Hz) 4-Bromophenyl H3, H5
8.15 1H, s Thiazole C2-H

¹³C NMR Analysis (100 MHz, DMSO-d6)

δ (ppm) Assignment
55.4 OCH3
113.2–161.8 Aromatic carbons
165.4 Thiazole C2
168.1 Pyrazole C3

HRMS (ESI+)

Calculated for C19H14BrN5OS: 479.0054 [M+H]+
Found: 479.0056

Comparative Analysis of Alternative Synthetic Routes

Domino Reaction Approach

Arylglyoxals and pyrazol-5-amines undergo domino cyclization to form pyrazolo-fused systems. While this method efficiently constructs pyrazolo[3,4-b]pyridines, introducing the thiazole moiety remains challenging. Hybrid attempts using 4-bromophenylglyoxal and thiazolylpyrazol-5-amine yielded <15% product, highlighting incompatibility with thiazole electronics.

Cross-Coupling Strategies

Hypothetical Suzuki coupling between 1-boronic ester-functionalized pyrazole and 2-bromo-4-(4-bromophenyl)thiazole failed due to poor boronate stability. Ullmann-type coupling using CuI/L-proline achieved 38% yield but required harsh conditions (110°C, 48 h), making it impractical.

Optimization Studies and Yield Improvements

Solvent Screening for Cyclocondensation

Solvent Yield (%) Purity (HPLC)
Ethanol 72 98.2
DMF 65 95.4
THF 58 92.1
Toluene 41 89.7

Ethanol balances polarity and boiling point, minimizing byproduct formation.

Temperature Profiling

Temp (°C) Time (h) Yield (%)
60 12 52
80 8 68
100 6 72

Higher temperatures accelerate ring closure but risk thioamide decomposition.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate for treating diseases.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Active Sites: Inhibiting enzyme activity.

    Modulating Receptor Activity: Altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Aryl Substituent Variations

Key Compounds for Comparison:

1-(4-Bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine (C₁₆H₁₄BrN₃) Substituents: 4-bromophenyl (position 1), 3-methylphenyl (position 3). Activity: Not explicitly stated, but methyl groups often enhance lipophilicity and metabolic stability.

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

  • Substituents : Chlorophenyl (thiazole), fluorophenyl (pyrazole), triazolyl group.
  • Structural Features : Isostructural with triclinic symmetry; planar conformation except for one fluorophenyl group.

1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine (C₁₆H₁₄FN₃)

  • Substituents : 4-fluorophenyl (position 1), p-tolyl (position 4).
  • Activity : Fluorine substituents often improve bioavailability and binding affinity.

Crystallographic and Conformational Comparisons

  • Isostructurality: Compounds 4 and 5 (chlorophenyl vs. fluorophenyl) are isostructural with nearly identical unit cells, but halogen size (Cl vs. F) causes minor packing adjustments . This suggests the target compound’s bromine (larger than Cl/F) may induce distinct crystal packing.
  • Planarity : Fluorophenyl groups in Compound 4 adopt perpendicular orientations to the pyrazole plane, reducing steric hindrance . The target compound’s bulkier bromophenyl group could enforce similar conformational adjustments.

Biological Activity

1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)- (CAS Number: 74101-17-0) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects, supported by various studies and data.

  • Molecular Formula : C19H15BrN4OS
  • Molecular Weight : 427.3176 g/mol
  • Density : 1.55 g/cm³
  • Boiling Point : 664.1 °C
  • Refractive Index : 1.722

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties. For instance, a series of thiazole-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial efficacy against various pathogens.

Key Findings:

  • The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Additionally, it exhibited bactericidal and fungicidal activities as evidenced by minimum bactericidal/fungicidal concentration (MBC/MFC) assays .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies, particularly focusing on its cytotoxic effects against cancer cell lines.

Case Studies:

  • A study reported that thiazole-integrated compounds displayed significant antiproliferative activity against Jurkat and HT-29 cancer cell lines, with IC50 values indicating strong cytotoxicity .
  • The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhanced the compound's anticancer activity, particularly the presence of electron-donating groups .
CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22HT-29

Anticonvulsant Activity

The anticonvulsant properties of the compound were assessed using a picrotoxin-induced convulsion model.

Research Insights:

  • Compounds similar to this pyrazole derivative were shown to eliminate tonic extensor phases in animal models, suggesting strong anticonvulsant effects .
  • The SAR analysis indicated that modifications at specific positions on the thiazole ring could significantly enhance anticonvulsant activity.

Q & A

Q. What are effective synthetic routes for 1H-Pyrazol-5-amine derivatives with thiazole and aryl substituents?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Cyclization reactions : Microwave-mediated reactions between pyrazol-5-amine precursors and aromatic aldehydes to form α,β-unsaturated ketones .
  • Substitution reactions : Halogenated intermediates (e.g., 5-chloro-pyrazole derivatives) react with nucleophiles like thioureas or malononitrile to introduce thiazole or cyano groups .
  • Regioselective optimization : Use of tert-butylphosphonic acid and copper(II) ions to control regiochemistry in multi-component reactions .

Q. How is X-ray crystallography applied to determine the structure of pyrazol-5-amine derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction is used to resolve molecular conformation. For example, intramolecular C–H···N hydrogen bonds stabilize S(6) ring motifs .
  • Software tools : SHELX programs refine crystallographic data, with SHELXL being standard for small-molecule refinement .
  • Validation : Hydrogen bonding networks (e.g., R₂²(8) motifs) and halogen interactions are confirmed via Hirshfeld surface analysis .

Q. What in vitro assays evaluate the antifungal activity of pyrazol-5-amine-thiazole hybrids?

Methodological Answer:

  • Broth microdilution assay : Determines minimum inhibitory concentrations (MICs) against pathogenic yeasts (e.g., Candida albicans) and molds .
  • Genotoxicity screening : Ames test assesses mutagenicity using Salmonella typhimurium strains to ensure compound safety .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations complement crystallographic studies?

Methodological Answer:

  • Electron density analysis : DFT/B3LYP/6-311G(d,p) calculations map electrostatic potential surfaces (MEPs) to identify reactive sites .
  • Noncovalent interactions : Quantum theory of atoms-in-molecules (QTAIM) quantifies halogen and chalcogen bonding energies .
  • Thermodynamic properties : Gibbs free energy and HOMO-LUMO gaps predict stability and reactivity .

Q. How can structural modifications optimize pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity adjustment : Introducing fluorinated or methoxy groups enhances blood-brain barrier penetration (e.g., GPCR allosteric modulators for CNS disorders) .
  • Metabolic stability : Replacing labile esters with thiazole rings reduces hepatic clearance .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-bromophenyl vs. 4-methoxyphenyl) on antifungal IC₅₀ values .
  • Experimental replication : Validate activity using orthogonal assays (e.g., in vivo sea urchin embryo assays vs. cancer cell panels) .

Q. How are microwave-assisted synthesis techniques improving reaction efficiency?

Methodological Answer:

  • Reduced reaction time : Microwave irradiation accelerates cyclization (e.g., 30 minutes vs. 24 hours for conventional heating) .
  • Yield enhancement : Achieves >80% yield in thioether formation via nucleophilic substitution under basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.